REACTION_SMILES
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[CH3:28][S:29]([CH3:30])=[O:31].[Cl:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([O:10][c:11]2[cH:12][cH:13][c:14]([CH:17]=[O:18])[cH:15][cH:16]2)[cH:9]1.[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24].[OH2:27].[OH:25][OH:26]>>[Cl:1][c:2]1[c:3]([C:4]([NH2:5])=[O:21])[cH:6][cH:7][c:8]([O:10][c:11]2[cH:12][cH:13][c:14]([CH:17]=[O:18])[cH:15][cH:16]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Oc2ccc(C=O)cc2)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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NC(=O)c1ccc(Oc2ccc(C=O)cc2)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |